molecular formula C5H9N5S2 B14428535 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- CAS No. 82118-03-4

1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)-

Cat. No.: B14428535
CAS No.: 82118-03-4
M. Wt: 203.3 g/mol
InChI Key: IVHLKDRJFUJUDY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be achieved through several synthetic routes. One common method involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness.

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde, which yield triazole-derived Schiff base ligands . The compound can also participate in condensation reactions, forming Schiff bases that are useful in dye-sensitized solar cells . Major products formed from these reactions include heterocyclic disperse azo dyes and Schiff base ligands.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- involves the inhibition of specific enzymes and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to the accumulation of 14-α-methyl-steroids and ultimately the death of the fungal cells. The compound may also interact with other molecular targets, such as enzymes involved in DNA replication and repair, contributing to its anticancer properties.

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole . These compounds share a similar triazole core structure but differ in their substituents and pharmacological properties. For example, fluconazole is widely used as an antifungal agent, while itraconazole and voriconazole have broader antifungal spectra and are used to treat more resistant fungal infections . The uniqueness of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • Fluconazole
  • Itraconazole
  • Voriconazole
  • Posaconazole
  • Ravuconazole

These compounds are all part of the triazole family and are known for their antifungal properties .

Properties

CAS No.

82118-03-4

Molecular Formula

C5H9N5S2

Molecular Weight

203.3 g/mol

IUPAC Name

5-amino-N-methyl-3-methylsulfanyl-1,2,4-triazole-1-carbothioamide

InChI

InChI=1S/C5H9N5S2/c1-7-5(11)10-3(6)8-4(9-10)12-2/h1-2H3,(H,7,11)(H2,6,8,9)

InChI Key

IVHLKDRJFUJUDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C(=NC(=N1)SC)N

Origin of Product

United States

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